

Application Notes and Protocols for Ropitoin in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: Ropitoin

Cat. No.: B1679530

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Introduction

Ropitoin (also known as TR 2985) is a novel antiarrhythmic agent with a primary mechanism of action centered on the blockade of cardiac ion channels.[1][2] Understanding its electrophysiological profile is crucial for elucidating its therapeutic potential and safety profile. Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like **Ropitoin** on specific ion channels with high fidelity. These application notes provide a detailed overview of the known effects of **Ropitoin** and present standardized protocols for its investigation using patch-clamp techniques.

Mechanism of Action

Based on available data, **Ropitoin** is classified as a Class I antiarrhythmic agent.[1][3] Its principal effect is a potent, frequency-dependent blockade of fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This blockade of the rapid inward sodium current (INa) leads to a depression of the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction. The frequency-dependent nature of this block, where the effect is more pronounced at higher heart rates, is a characteristic feature of many Class I antiarrhythmics.

Ropitoin also exhibits effects on the repolarization phase of the action potential, suggesting modulation of other ion channels, likely including potassium (K+) and/or calcium (Ca2+)

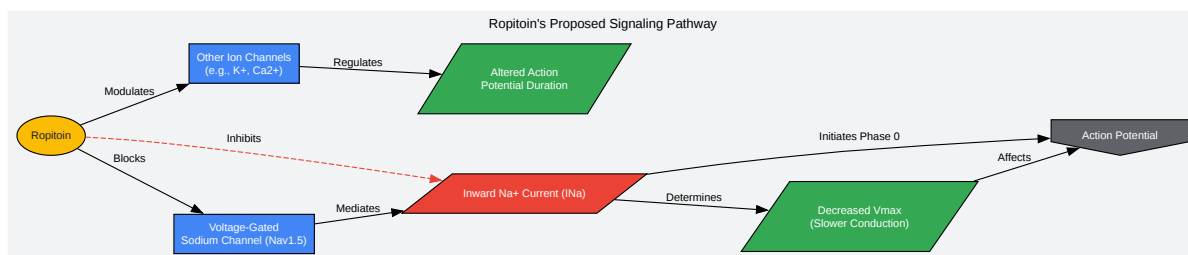
channels. Notably, it has been observed to increase the action potential duration (APD) in atrial muscle while shortening it in ventricular muscle and Purkinje fibers. Furthermore, **Ropitoin** depresses slow action potentials, which are dependent on calcium currents.

Data Presentation: Electrophysiological Effects of Ropitoin

The following table summarizes the key quantitative and qualitative electrophysiological effects of **Ropitoin** based on published data.

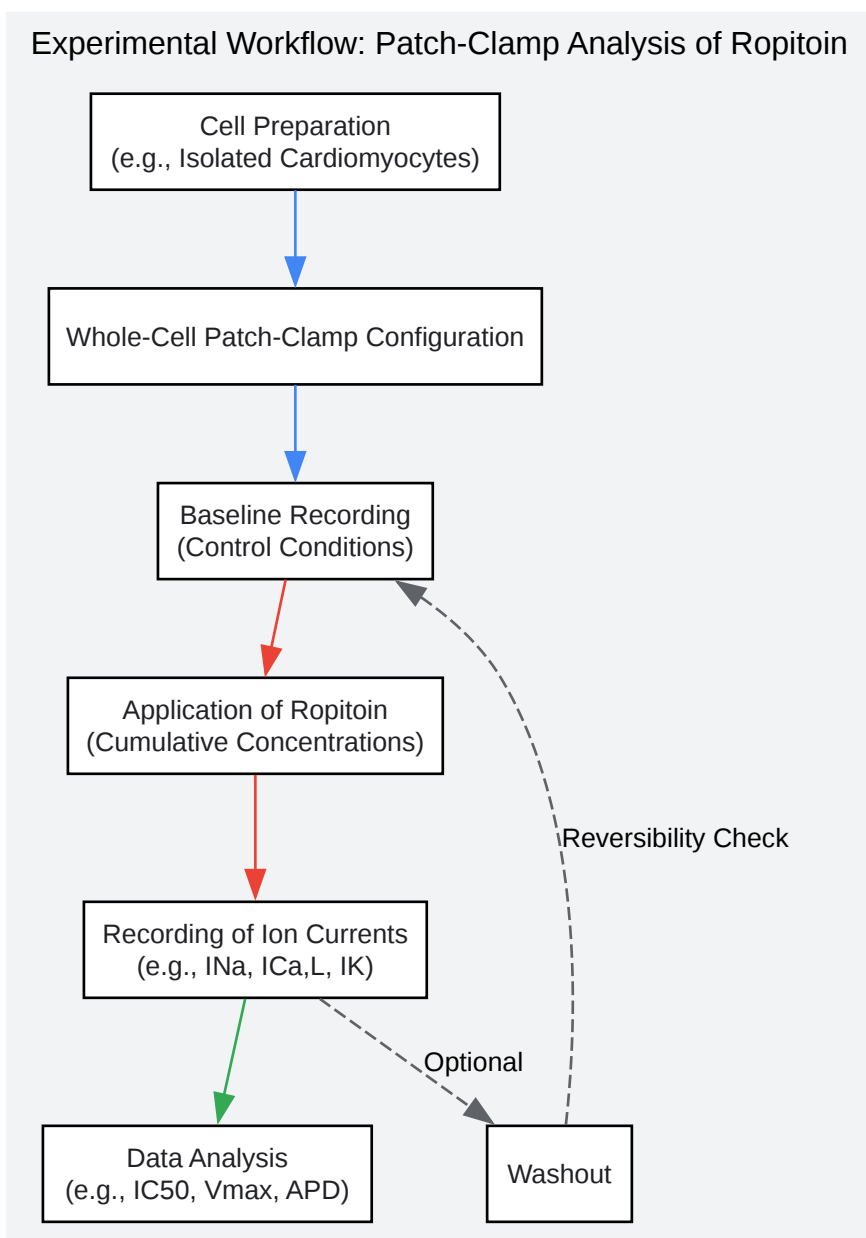
Parameter	Tissue Type	Concentration	Effect
Maximum Upstroke Velocity (Vmax)	Guinea-pig atrial & ventricular muscle	1-3 $\mu\text{mol/L}$	Depression (Frequency-dependent)
Dog Purkinje fibers	0.5-1.0 $\mu\text{mol/L}$	Depression (Frequency-dependent)	
Resting Membrane Potential-Vmax Relationship	Not specified	3 $\mu\text{mol/L}$	9 mV shift to more negative potentials
Recovery from Inactivation of Vmax	Not specified	Not specified	Induces a very slow component of recovery
Action Potential Duration (APD) at 20% & 90% Repolarization	Guinea-pig atrial muscle	Not specified	Increased
Action Potential Duration (APD) at 20% & 90% Repolarization	Guinea-pig ventricular muscle	Not specified	Shortened
Action Potential Duration (APD) at 50% & 90% Repolarization	Dog Purkinje fibers	Not specified	Shortened
Slow Action Potentials	Guinea-pig ventricular muscle	1-3 $\mu\text{mol/L}$	Depression (Frequency-dependent)

Mandatory Visualizations



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Caption: Proposed signaling pathway of **Ropitoin** on cardiac ion channels.



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References

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